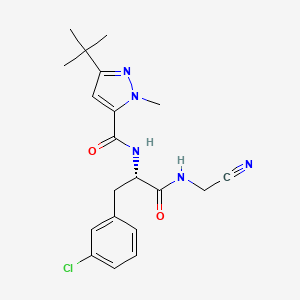![molecular formula C18H18ClNO4S3 B606557 [5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride](/img/structure/B606557.png)
[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride
Overview
Description
CCT365623 (hydrochloride) is an orally active lysyl oxidase inhibitor with an IC50 of 0.89 μM . Lysyl oxidase is an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting this enzyme, CCT365623 (hydrochloride) has shown potential in suppressing the phosphorylation of epidermal growth factor receptor (EGFR) and AKT, which are important pathways in cancer progression .
Preparation Methods
The synthesis of CCT365623 (hydrochloride) involves several steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CCT365623 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
CCT365623 (hydrochloride) has several scientific research applications, including:
Cancer Research: The compound is used to study the role of lysyl oxidase in cancer progression and metastasis.
Biological Studies: Researchers use the compound to investigate the signaling pathways involving EGFR and AKT, which are critical in cell proliferation and survival.
Pharmacological Studies: The compound’s pharmacokinetic properties and its effects on various biological targets are studied to develop potential therapeutic agents.
Mechanism of Action
CCT365623 (hydrochloride) exerts its effects by inhibiting lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in the extracellular matrix . By inhibiting this enzyme, the compound disrupts the structural integrity of the extracellular matrix, which is crucial for tumor growth and metastasis. Additionally, CCT365623 (hydrochloride) suppresses the phosphorylation of EGFR and AKT, thereby inhibiting key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
CCT365623 (hydrochloride) is unique compared to other lysyl oxidase inhibitors due to its high potency and oral bioavailability. Similar compounds include:
BAPN (β-aminopropionitrile): A well-known lysyl oxidase inhibitor but with lower potency and bioavailability.
PXS-5153A: Another lysyl oxidase inhibitor with different pharmacokinetic properties.
LOX-1 inhibitors: A class of compounds targeting lysyl oxidase-like enzymes with varying degrees of efficacy.
Properties
IUPAC Name |
[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3.ClH/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18;/h2-11H,12,19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRQENFVVWIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)





